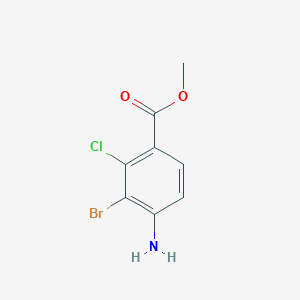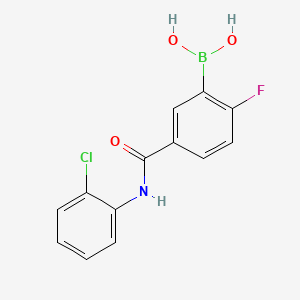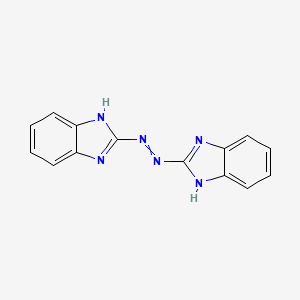
N-(benzimidazol-2-ylideneamino)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole,2,2’-azobis- (9CI) is a chemical compound with the molecular formula C14H10N6. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1H-Benzimidazole,2,2’-azobis- (9CI) typically involves the reaction of benzimidazole with azo compounds under specific conditions. One common method involves the use of a diazonium salt, which reacts with benzimidazole to form the azo linkage. The reaction conditions often include acidic or basic environments, and the process may require heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1H-Benzimidazole,2,2’-azobis- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Benzimidazole,2,2’-azobis- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is explored for its possible medicinal applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole,2,2’-azobis- (9CI) involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives can bind to enzymes and proteins, affecting their function. The azo linkage in the compound may also play a role in its activity by undergoing reduction or oxidation reactions within the biological environment .
Comparación Con Compuestos Similares
1H-Benzimidazole,2,2’-azobis- (9CI) can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Known for its antimicrobial properties.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological activities.
2-Substituted benzimidazoles: Explored for their anticancer potential
The uniqueness of 1H-Benzimidazole,2,2’-azobis- (9CI) lies in its azo linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Propiedades
Número CAS |
15507-27-4 |
|---|---|
Fórmula molecular |
C14H10N6 |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
bis(1H-benzimidazol-2-yl)diazene |
InChI |
InChI=1S/C14H10N6/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) |
Clave InChI |
DCMBKEMPUHATNN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/N=N/C3=NC4=CC=CC=C4N3 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)N=NC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


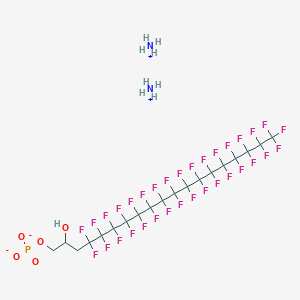
![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)
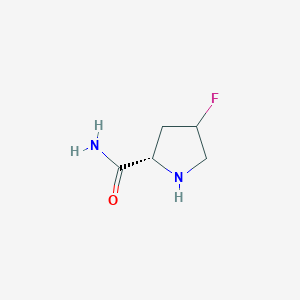


![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)
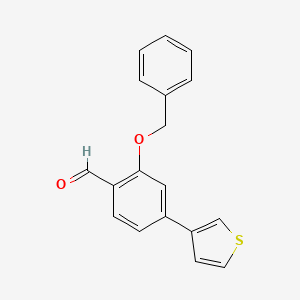
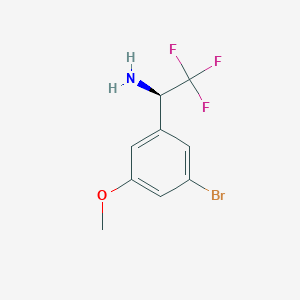
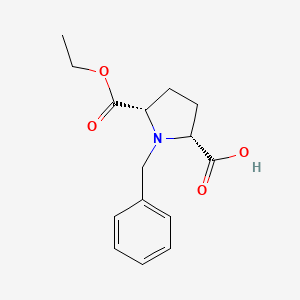
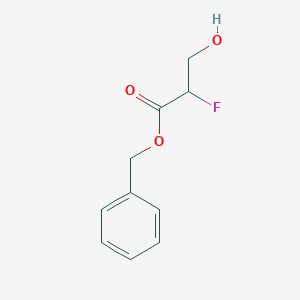
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
